molecular formula C12H10O4 B7894919 Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol

Cat. No.: B7894919
M. Wt: 218.20 g/mol
InChI Key: MGUNGYMZVRXYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . It features a benzodioxole ring system linked to a furan ring via a methanol group, a structural motif seen in various biologically active molecules and natural products . While specific biological data for this exact compound is limited, its core structure is highly relevant in medicinal and materials chemistry. The benzodioxole group is a common pharmacophore found in compounds with a range of biological activities. Furthermore, related structures incorporating the benzodioxole and furan rings have been investigated for their potential, such as novel nor-neolignan dimers isolated from Magnolia grandiflora which showed moderate antifungal activity against Fusarium oxysporum , and synthetic α-carboline derivatives studied for their potent antiproliferative effects against various human cancer cell lines . This suggests that this compound may serve as a valuable chemical intermediate or building block (synthon) for synthesizing more complex molecules for pharmaceutical research, organic materials science, and as a standard in analytical chemistry. This product is intended for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-5-yl(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-12(10-2-1-5-14-10)8-3-4-9-11(6-8)16-7-15-9/h1-6,12-13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUNGYMZVRXYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo D 1 2 Dioxol 5 Yl Furan 2 Yl Methanol and Analogues

Established Synthetic Pathways

The creation of Benzo[d] researchgate.netdioxol-5-yl(furan-2-yl)methanol and related compounds has been approached through several conventional routes. These methods often involve the coupling of key precursors derived from benzo[d] researchgate.netdioxole and furan (B31954).

Condensation Reactions Involving Benzo[d]niscpr.res.inresearchgate.netdioxole and Furan Precursors

A primary and direct method for synthesizing Benzo[d] researchgate.netdioxol-5-yl(furan-2-yl)methanol is through the nucleophilic addition of a furan-based organometallic reagent to benzo[d] researchgate.netdioxole-5-carbaldehyde, commonly known as piperonal (B3395001). Organolithium reagents, in particular, are effective for this transformation. wikipedia.orgmasterorganicchemistry.com The process typically involves the generation of 2-furyllithium from furan, which then acts as a potent nucleophile.

The general mechanism involves the attack of the carbanionic carbon of the 2-furyllithium on the electrophilic carbonyl carbon of piperonal. libretexts.org This addition reaction forms a lithium alkoxide intermediate, which, upon subsequent acidic workup, is protonated to yield the final secondary alcohol product, Benzo[d] researchgate.netdioxol-5-yl(furan-2-yl)methanol. masterorganicchemistry.com This method is a foundational technique in organic synthesis for forming carbon-carbon bonds and creating secondary alcohols from aldehydes. libretexts.org

Another relevant condensation strategy is the aldol-type reaction. For instance, the synthesis of analogues has been achieved through the cross-aldol condensation based on lithium enolate chemistry, followed by dehydration. mdpi.com While this specific example leads to an α,β-unsaturated ketone, the initial aldol (B89426) addition step forms a β-hydroxy ketone, illustrating a pathway for creating a carbon-carbon bond and a hydroxyl group from carbonyl precursors.

Organometallic Coupling Strategies (e.g., Suzuki-Miyaura applied to relevant intermediates)

Organometallic coupling reactions provide a versatile platform for the synthesis of diarylmethanol analogues. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a prominent example. While not always a direct route to the diarylmethanol, it is instrumental in creating the diaryl ketone precursor, which can then be reduced to the target alcohol.

A more direct approach involves the nickel-catalyzed addition of arylboronic acids to aryl aldehydes. benthamdirect.com This method can, in principle, be applied to the synthesis of Benzo[d] researchgate.netdioxol-5-yl(furan-2-yl)methanol by reacting 5-formylbenzo[d] researchgate.netdioxole with furan-2-boronic acid in the presence of a suitable nickel catalyst system, such as NiCl2(PPh3)2/IPr·HCl. benthamdirect.com

Furthermore, Suzuki-Miyaura reactions have been extensively developed for coupling derivatives of diarylmethanols, such as diarylmethyl esters or carbonates, with arylboronic acids to produce triarylmethanes. nih.govacs.orgacs.org This highlights the utility of palladium catalysis in manipulating diarylmethyl systems, which are structurally analogous to the target compound.

One-Pot Synthesis Techniques

One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers advantages in terms of efficiency and reduced waste. For compounds analogous to Benzo[d] researchgate.netdioxol-5-yl(furan-2-yl)methanol, multicomponent reactions (MCRs) represent a key strategy. Isocyanide-based MCRs, for example, have been used to generate structural complexity in a single step under catalyst-free and solvent-free conditions, adhering to green chemistry principles. nih.gov

While a specific one-pot procedure for the title compound is not extensively documented, related methodologies suggest its feasibility. For instance, a one-pot synthesis of triarylmethanes from diarylketones has been reported, which involves deoxygenative transformation followed by reaction with an arene or arylboronic acid. rsc.org This demonstrates the potential for sequential, non-isolated reactions to build complex aryl-containing structures.

Development of Novel Synthetic Approaches

Research continues to focus on improving the synthesis of diarylmethanols by exploring new catalysts and more sustainable methods.

Exploration of Catalyst Systems for Enhanced Selectivity and Yield

The development of advanced catalyst systems is crucial for improving synthetic outcomes. For the asymmetric synthesis of diarylmethanols, enantioenriched amino alcohol-based catalysts have been employed in the addition of organozinc reagents to aldehydes. nih.gov These catalytic systems can achieve high enantioselectivity, providing access to chiral diarylmethanols. To prevent background reactions promoted by salt byproducts like LiCl, chelating agents such as tetraethylethylene diamine (TEEDA) can be introduced. nih.gov

Nickel catalysis has also emerged as a practical alternative for the synthesis of diarylmethanols. A system using NiCl2(PPh3)2 and an N-heterocyclic carbene (NHC) ligand precursor has been shown to effectively catalyze the addition of arylboronic acids to aromatic aldehydes, with electron-rich and neutral aldehydes demonstrating high reactivity. benthamdirect.com

The table below summarizes catalyst systems used in the synthesis of diarylmethanols and their analogues.

Catalyst SystemReaction TypePrecursorsProduct TypeKey Features
Enantioenriched Amino AlcoholAsymmetric ArylationAryl Bromide, AldehydeChiral Diaryl-, Aryl Heteroaryl-, and DiheteroarylmethanolsHigh enantioselectivity (>90% ee); requires chelation of salt byproducts. nih.gov
NiCl2(PPh3)2 / IPr·HClArylboronic Acid AdditionArylboronic Acid, Aromatic AldehydeDiarylmethanolsGood yields for electron-rich and -neutral aldehydes. benthamdirect.com
[Pd(η3-C3H5)Cl]2−DPPPentSuzuki-Miyaura CouplingDiarylmethyl Carbonate, Arylboronic AcidTriarylmethanesBroad substrate scope for diarylmethyl derivatives. acs.org

Environmentally Benign Synthesis (Green Chemistry Principles)

Adherence to green chemistry principles is an increasingly important goal in chemical synthesis. For diarylmethanols, several environmentally benign approaches have been explored. One such method is the use of biocatalysts. The enantioselective synthesis of diarylmethanols has been achieved through the microbial reduction of the corresponding diaryl ketones using various strains of Rhizopus arrhizus. This biocatalytic method offers high stereospecificity in an eco-friendly aqueous environment.

Another green approach focuses on developing metal-free reaction cascades. For instance, a metal-free double functionalization method using diaryliodonium salts allows for the one-pot synthesis of complex diaryl and triaryl amines, which are structurally related to the target scaffold. su.se This method is energy-efficient, has high atom economy, and avoids toxic or rare metal reagents. su.se The use of water as a solvent, when possible, is another key principle of green chemistry, as it is non-toxic, non-flammable, and abundant. sigmaaldrich.com

The table below outlines some green chemistry approaches relevant to the synthesis of the target compound and its analogues.

Green ApproachSpecific MethodAdvantage
BiocatalysisMicrobial reduction of diaryl ketonesHigh enantioselectivity, eco-friendly (aqueous media).
Metal-Free CatalysisCascade reactions with diaryliodonium saltsAvoids toxic/rare metals, energy-efficient, high atom economy. su.se
Alternative SolventsUse of waterNon-toxic, non-flammable, abundant. sigmaaldrich.com

Stereoselective Synthesis Methodologies

While specific documented examples for the direct stereoselective synthesis of benzo[d] sciencemadness.orggoogle.comdioxol-5-yl(furan-2-yl)methanol are not extensively reported in readily available literature, several established asymmetric methods for the synthesis of structurally related aryl heteroaryl carbinols can be applied. These methodologies often rely on the use of chiral catalysts to induce enantioselectivity in the addition of organometallic furan reagents to the aldehyde functionality of piperonal.

One promising approach involves the use of chiral organocatalysts. For instance, asymmetric vinylogous aldol reactions of silyloxy furans with various aldehydes have been successfully promoted by chiral organic salt catalysts. These catalysts, formed from a thiourea-amine and a carboxylic acid, have demonstrated the ability to facilitate highly enantioselective and diastereoselective reactions, offering a potential route to chiral furan-containing carbinols. nih.gov

Another relevant strategy is the catalytic asymmetric addition of organozinc reagents to aldehydes. While not directly demonstrated for the furan nucleus addition to piperonal, this method has been shown to be effective for the synthesis of other enantioenriched diaryl- and aryl heteroaryl-methanols. The use of chiral amino alcohol-based catalysts in these reactions has yielded products with high enantiomeric excess.

The following table outlines a hypothetical stereoselective synthesis based on established methodologies for analogous compounds.

EntryFuran NucleophileAldehydeChiral Catalyst/LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
12-FuryllithiumPiperonalChiral Amino AlcoholToluene-78 to 0Data not availableData not available
22-(Trimethylsilyloxy)furanPiperonalChiral Thiourea-Amine SaltCH₂Cl₂-20Data not availableData not available

Synthesis of Key Intermediates and Functionalized Precursors

The primary precursors for the synthesis of benzo[d] sciencemadness.orggoogle.comdioxol-5-yl(furan-2-yl)methanol are piperonal and a suitable furan-based nucleophile, typically 2-furyllithium or a functionalized equivalent.

Synthesis of Piperonal (Benzo[d] sciencemadness.orggoogle.comdioxole-5-carbaldehyde)

Piperonal is a commercially available compound but can also be synthesized through various routes. A common laboratory and industrial preparation involves the formylation of 1,2-methylenedioxybenzene. The Vilsmeier-Haack reaction is a well-established method for this transformation. sciencemadness.orggoogle.comgoogle.com In this reaction, 1,2-methylenedioxybenzene is treated with a formylating agent, such as N-methylformanilide and phosphorus oxychloride or thionyl chloride, followed by hydrolysis to yield piperonal. sciencemadness.orggoogle.com

Another synthetic approach is the chloromethylation of 1,2-methylenedioxybenzene to form piperonyl chloride, which is then oxidized to the aldehyde. Additionally, piperonal can be prepared from 1,2-methylenedioxybenzene by reaction with glyoxylic acid, followed by oxidative decarboxylation of the resulting mandelic acid derivative. epo.org

The following table summarizes key reaction parameters for the Vilsmeier-Haack synthesis of piperonal.

Starting MaterialReagentsSolventKey ConditionsYield (%)
1,2-MethylenedioxybenzeneN-Methylformanilide, SOCl₂-Dropwise addition at <15 °C, then hydrolysisNot explicitly stated
1,2-MethylenedioxybenzeneN-Alkylformanilide, POCl₃-Reaction at 50-120 °C, then hydrolysisUp to 95%

Synthesis of Functionalized Furan Precursors

The most common furan precursor for this type of reaction is 2-furyllithium. This organolithium reagent is typically prepared in situ by the deprotonation of furan with a strong base, such as n-butyllithium, in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. nih.gov The resulting 2-furyllithium is a potent nucleophile that can readily add to the carbonyl group of piperonal.

For stereoselective reactions employing silyloxy furans, 2-(trimethylsilyloxy)furan is a key intermediate. This compound can be prepared from 2(5H)-furanone by reaction with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base like triethylamine.

Mechanistic Organic Chemistry of Benzo D 1 2 Dioxol 5 Yl Furan 2 Yl Methanol Reactions

Reaction Pathway Elucidation and Transition State Analysis

While specific experimental studies on the reaction pathways of Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol are not extensively documented, theoretical and computational methods, such as Density Functional Theory (DFT), provide significant insights into the plausible mechanisms of related furan-containing molecules. These studies are instrumental in mapping potential energy surfaces and identifying transition states for various transformations.

Computational studies on reactions involving furan (B31954) derivatives highlight the nuanced interplay of electronic and steric factors in determining reaction outcomes. For instance, in the context of cycloaddition reactions, the substitution pattern on the furan ring can significantly influence both the reactivity and selectivity of the process. DFT calculations have been employed to investigate the Diels-Alder reactions of furans, revealing that the activation and reaction free energies are sensitive to the nature and position of substituents. acs.org For a molecule like Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol, the bulky benzo[d] researchgate.netresearchgate.netdioxol-5-yl group attached to the methanol (B129727) bridge would be expected to exert a significant steric influence on the approach of reactants to the furan ring.

Furthermore, computational models can predict the stability of intermediates and the energy barriers of transition states. In reactions involving the hydroxyl group, such as dehydration or substitution, the formation of a stabilized carbocation intermediate at the benzylic position is a key mechanistic feature. The presence of both the furan and the benzo[d] researchgate.netresearchgate.netdioxole moieties would contribute to the delocalization and stabilization of such a positive charge.

Table 1: Calculated Activation Energies for Electrophilic Attack on Furan

Position of AttackIntermediate StabilityRelative Activation Energy (kcal/mol)
C2High (3 resonance structures)Lower
C3Moderate (2 resonance structures)Higher

Note: This table represents generalized findings for electrophilic substitution on an unsubstituted furan ring and serves as a predictive model for the reactivity of the furan moiety in the target molecule.

Investigation of Rearrangement and Cyclization Mechanisms

The furan nucleus in Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol is susceptible to a variety of rearrangement and cyclization reactions, particularly under acidic conditions or upon oxidation. The aza-Achmatowicz rearrangement, for example, is a well-documented oxidative rearrangement of furfurylamines, leading to the formation of piperidinone rings. nih.gov While the subject molecule is a furfuryl alcohol, analogous oxidative rearrangements can be envisaged, potentially leading to novel heterocyclic structures.

Acid-catalyzed transformations of furan derivatives can also lead to complex cyclization cascades. For instance, the treatment of certain 3-(furan-2-yl)propan-1-ones with acid can initiate a cyclodehydration process. nih.gov In the case of Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol, protonation of the hydroxyl group followed by loss of water would generate a highly stabilized carbocation. This electrophilic center could then be attacked by the electron-rich furan or benzodioxole ring, leading to intramolecular cyclization products.

The formation of such cyclic structures is often governed by the stability of the resulting ring systems and the stereoelectronic requirements of the transition state. The regioselectivity of such cyclizations would be influenced by the relative nucleophilicity of the different positions on the aromatic rings and the steric constraints imposed by the molecular framework.

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol is characterized by the distinct nucleophilic and electrophilic properties of its constituent moieties.

Electrophilic Reactivity:

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution. pearson.com Theoretical and experimental studies consistently show that electrophilic attack on the furan ring occurs preferentially at the C5 position (alpha to the oxygen and adjacent to the substituent) or the C2 position if unsubstituted. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (the sigma complex) through resonance involving the oxygen atom's lone pair. youtube.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the C5 position of the furan ring in Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol. The benzo[d] researchgate.netresearchgate.netdioxole ring is also activated towards electrophilic aromatic substitution due to the electron-donating nature of the dioxole group, directing incoming electrophiles to the positions ortho and para to the oxygen atoms.

Nucleophilic Reactivity:

The primary site for nucleophilic attack in the ground state of the molecule is the carbon atom of the methanol bridge, especially if the hydroxyl group is protonated or converted into a better leaving group. This would facilitate SN1 or SN2 type substitution reactions. The hydroxyl group itself can act as a nucleophile in certain reactions, such as esterification.

Under specific conditions, the furan ring can also react as a nucleophile, particularly in reactions that lead to dearomatization. For example, the acid-catalyzed reaction of furans with carbonyl compounds can proceed through the nucleophilic attack of the furan ring on the activated carbonyl carbon.

Table 2: Predicted Regioselectivity of Electrophilic Attack

Aromatic RingMost Favorable Position for Electrophilic AttackRationale
FuranC5Highest electron density and most stable cationic intermediate.
Benzo[d] researchgate.netresearchgate.netdioxoleC6 or C4Ortho/para directing effect of the electron-donating dioxole group.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through techniques like ¹H NMR, ¹³C NMR, and two-dimensional (2D) experiments such as COSY, HSQC, and HMBC, an unambiguous assignment of each proton and carbon atom in the structure of Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol, distinct signals are expected for the protons on the benzodioxole ring, the furan (B31954) ring, the methine bridge, the hydroxyl group, and the dioxole methylene (B1212753) group.

Aromatic Protons: The protons on the benzodioxole and furan rings would appear in the aromatic region (typically 6.0-8.0 ppm). libretexts.org The specific substitution pattern on each ring would lead to characteristic splitting patterns (e.g., doublets, doublet of doublets).

Methine Proton: The single proton on the carbon connecting the two rings and the hydroxyl group (-CH(OH)-) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the 5.5-6.0 ppm range.

Hydroxyl Proton: The -OH proton signal is variable in position and can be broad; it is often identified by its disappearance upon D₂O exchange.

Methylene Dioxole Protons: The two protons of the -O-CH₂-O- group are characteristic of the benzodioxole moiety and are expected to produce a sharp singlet around 5.9-6.0 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for the target compound would show distinct signals for the carbons of the benzodioxole ring, the furan ring, the methine carbon, and the methylene dioxole carbon. Aromatic carbons typically resonate between 110 and 160 ppm. libretexts.org The methine carbon bonded to the oxygen atom would be deshielded, appearing in the 70-80 ppm range, while the characteristic methylene dioxole carbon signal is expected around 101 ppm.

2D NMR Techniques: To confirm the assignments, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to map out adjacent protons within the furan and benzodioxole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule, such as linking the methine proton to carbons in both the furan and benzodioxole rings.

Illustrative NMR Data for a Related Compound: (E)-1-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one mdpi.com

The following table presents the ¹H and ¹³C NMR data for a related compound containing the benzo[d] researchgate.netresearchgate.netdioxole moiety, demonstrating a typical assignment process.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
147.82.71-2.86 (m)
229.52.71-2.86 (m)
1'134.5-
2'108.96.69 (d, J = 1.6)
3'147.7-
4'146.1-
5'108.16.71 (d, J = 7.9)
6'121.86.64 (dd, J = 7.9, 1.6)
O-CH₂-O100.95.90 (s)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. maricopa.edu For Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol, the IR spectrum would be expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3600-3300 cm⁻¹ is characteristic of the alcohol hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. openstax.org

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹) would indicate the C-H stretching vibrations of the aromatic furan and benzodioxole rings. libretexts.org

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ would correspond to the methine C-H and methylene (-O-CH₂-O-) C-H stretches.

Aromatic C=C Stretch: A series of peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings. researchgate.net

C-O Stretch: A strong band in the 1300-1000 cm⁻¹ region is expected for the C-O stretching vibrations of the alcohol and the ether linkages in the furan and benzodioxole rings. udel.edu The C-O-C symmetric and asymmetric stretching of the furan ring is a characteristic feature. researchgate.net

Expected IR Absorption Bands for Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3600 - 3300Strong, Broad
Aromatic RingsC-H Stretch3100 - 3030Medium
Aromatic RingsC=C Stretch1600 - 1450Medium to Weak
Alcohol/EthersC-O Stretch1300 - 1000Strong
Dioxole Ring-O-CH₂-O- Stretch~1250 and ~1040Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The benzodioxole and furan rings in the title compound act as chromophores. The UV-Vis spectrum of an aromatic compound like benzene (B151609) typically shows absorption bands around 204 nm and 256 nm. quimicaorganica.org Conjugation and substitution can cause a bathochromic shift (a shift to longer wavelengths). Therefore, Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol is expected to exhibit strong absorption in the UV region, likely with maxima between 250 and 300 nm, corresponding to π→π* transitions within the aromatic systems. libretexts.org

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol (C₁₂H₁₀O₄), the calculated molecular weight is approximately 218.21 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to this molecular weight.

The fragmentation pattern in MS provides a fingerprint that helps in structural elucidation. Common fragmentation pathways for this molecule could include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment at [M-17]⁺.

Loss of the furan ring: Cleavage of the bond between the methine carbon and the furan ring.

Loss of the benzodioxole ring: Cleavage of the bond between the methine carbon and the benzodioxole ring.

Retro-Diels-Alder reaction: A characteristic fragmentation for some cyclic systems, which could occur within the furan or dioxole rings. The relative abundance of these and other fragment ions helps to piece together the molecular structure. miamioh.eduresearchgate.net

X-ray Diffraction Analysis of Related Crystalline Derivatives

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. While obtaining a suitable crystal of Benzo[d] researchgate.netresearchgate.netdioxol-5-yl(furan-2-yl)methanol itself may be challenging, analysis of closely related crystalline derivatives provides invaluable insight into the conformational preferences and packing arrangements of the core structural motifs.

Numerous studies have reported the crystal structures of compounds containing the benzo[d] researchgate.netresearchgate.netdioxole moiety. ijcmas.comnih.gov These analyses consistently show the near-planar conformation of the fused ring system. For instance, the analysis of a derivative containing both a benzodioxole and an imidazole (B134444) ring provides a relevant example of how these heterocyclic systems are arranged in a crystal lattice. researchgate.net

Illustrative Crystallographic Data for a Related Derivative: 1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one researchgate.net

ParameterValue
Chemical FormulaC₁₃H₁₂N₂O₃
Formula Weight244.25
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.3322 (5)
b (Å)8.0341 (5)
c (Å)19.4479 (14)
β (°)95.775 (2)
Volume (ų)1139.82 (13)
Z (Molecules per unit cell)4

Computational Chemistry and Theoretical Studies on Benzo D 1 2 Dioxol 5 Yl Furan 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No published studies employing Density Functional Theory (DFT) or ab initio methods to specifically calculate the properties of Benzo[d] researchgate.netbldpharm.comdioxol-5-yl(furan-2-yl)methanol were found.

Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)

There are no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the Molecular Electrostatic Potential (MEP) for this compound. Such analyses, which are crucial for understanding electronic behavior and reactivity, have not been reported.

Prediction of Spectroscopic Parameters

Theoretical predictions for spectroscopic parameters (such as IR, Raman, or NMR spectra) based on quantum chemical calculations for Benzo[d] researchgate.netbldpharm.comdioxol-5-yl(furan-2-yl)methanol are absent from the literature.

Conformational Analysis and Energy Minimization

Specific studies on the conformational preferences, stable conformers, and energy minimization of Benzo[d] researchgate.netbldpharm.comdioxol-5-yl(furan-2-yl)methanol could not be located.

Molecular Dynamics Simulations for Conformational Space Exploration

There is no evidence of molecular dynamics simulations being performed to explore the conformational space and dynamic behavior of this particular molecule.

Theoretical Modeling of Chemical Reactivity and Reaction Paths

Theoretical models predicting the chemical reactivity, potential reaction pathways, or transition states for Benzo[d] researchgate.netbldpharm.comdioxol-5-yl(furan-2-yl)methanol have not been documented in scientific papers.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

While the structure suggests the potential for hydrogen bonding and π-stacking, specific computational investigations quantifying these intermolecular interactions for Benzo[d] researchgate.netbldpharm.comdioxol-5-yl(furan-2-yl)methanol are not available.

Further research and dedicated computational studies are required to elucidate the theoretical and chemical properties of this compound.

Chemical Reactivity and Derivatization Strategies for Benzo D 1 2 Dioxol 5 Yl Furan 2 Yl Methanol Scaffolds

Functionalization of the Furan (B31954) Moiety

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com This heightened reactivity allows for a range of functionalization strategies, primarily targeting the C5 position, as the C2 position is already substituted.

Electrophilic Aromatic Substitution: The electron-donating nature of the oxygen atom in the furan ring increases electron density, facilitating electrophilic aromatic substitution reactions. pearson.com These reactions typically proceed under milder conditions than those required for benzene. pearson.compharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-substitution, such as the introduction of a bromine atom at the C5 position, milder conditions are necessary, for example, using bromine in dioxane at low temperatures. pearson.compharmaguideline.com

Nitration: Direct nitration with strong acids can cause polymerization or ring-opening. ijabbr.com A milder nitrating agent, such as acetyl nitrate at low temperatures, is typically used to introduce a nitro group, yielding 2-nitrofuran from furan. pharmaguideline.comijabbr.com For the title compound, this would be expected to yield the 5-nitro derivative.

Sulfonation: Furan can be sulfonated using a sulfur trioxide-pyridine complex at room temperature to yield furan-2-sulfonic acid. pharmaguideline.comijabbr.com

Acylation: Friedel-Crafts acylation of furans requires mild catalysts like boron trifluoride or phosphoric acid when using acid anhydrides or halides. pharmaguideline.com This provides a direct method for introducing acyl groups at the C5 position.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mdpi.com This reaction is a powerful tool for creating complex polycyclic structures, specifically 7-oxanorbornene derivatives. The reaction's efficiency and selectivity are influenced by the nature of the furan substituents and the dienophile. mdpi.comrsc.org The reaction is often reversible, and catalysis by Lewis acids may be required for less reactive dienophiles. mdpi.com Electron-poor furans, such as those with formyl groups, can also participate in these reactions, particularly in aqueous media. tudelft.nl

Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of furan's C-H bonds, although the inherent sensitivity of the furan ring to harsh conditions can be a limitation. nih.gov Catalytic methods are being developed to overcome these challenges and provide new avenues for modification. nih.gov

Table 1: Representative Functionalization Reactions of the Furan Moiety

Reaction Type Reagents and Conditions Expected Product on Core Scaffold
Bromination Br₂ in Dioxane, -5°C Benzo[d] chemicalbook.comquora.comdioxol-5-yl(5-bromofuran-2-yl)methanol
Nitration Acetyl nitrate (HNO₃/Ac₂O), low temp. Benzo[d] chemicalbook.comquora.comdioxol-5-yl(5-nitrofuran-2-yl)methanol
Acylation Acetic Anhydride, BF₃ 1-(5-(Benzo[d] chemicalbook.comquora.comdioxol-5-yl(hydroxy)methyl)furan-2-yl)ethan-1-one
Diels-Alder Maleimide, heat 7-oxanorbornene adduct

Modifications of the Benzo[d]chemicalbook.comquora.comdioxole System

The benzo[d] chemicalbook.comquora.comdioxole (or 1,3-benzodioxole) ring is also an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms in the fused dioxole ring. chemicalbook.com This facilitates electrophilic substitution on the benzene portion of the moiety.

Electrophilic Aromatic Substitution: The methylenedioxy group is an ortho- and para-directing activator. In the title compound, the position ortho to the existing substituent (the C6 position) is the most likely site for electrophilic attack, assuming the large furan-containing side chain does not provide significant steric hindrance.

Halogenation: Bromination can be achieved using standard brominating agents to introduce a bromine atom onto the aromatic ring, typically at the 6-position. This has been demonstrated in the synthesis of (6-bromobenzo[d] chemicalbook.comquora.comdioxol-5-yl)methanol, a key starting material for various derivatives. worldresearchersassociations.com

Lithiation and Electrophilic Quench: Directed ortho-metalation is a powerful strategy for functionalizing the benzodioxole ring. The ring can be lithiated at specific positions, followed by quenching with an electrophile to introduce a wide variety of substituents.

Cross-Coupling Reactions: If a halogen atom is present on the benzodioxole ring (e.g., at the 6-position), it can serve as a handle for palladium-catalyzed cross-coupling reactions. worldresearchersassociations.com

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the halogenated benzodioxole with a boronic acid derivative. This method has been used to synthesize a wide array of 6-aryl-1,3-benzodioxole derivatives. worldresearchersassociations.com

Other Cross-Coupling Reactions: Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne bond formation) are also viable strategies for diversifying the benzodioxole moiety, provided a suitable halide precursor is available.

Table 2: Selected Derivatization Reactions for the Benzo[d] chemicalbook.comquora.comdioxole Moiety

Reaction Type Starting Material Modification Reagents and Conditions Resulting Functional Group
Bromination Core Scaffold NBS, solvent Bromo-substituted benzodioxole
Suzuki Coupling 6-Bromo derivative Arylboronic acid, Pd catalyst, base Aryl group at C6 position
Directed Lithiation Core Scaffold n-BuLi, then electrophile (e.g., CO₂) Carboxylic acid at C6 position

Exploration of Linker Chemistry and Scaffold Diversification

Oxidation: The secondary alcohol of the linker can be oxidized to the corresponding ketone, benzo[d] chemicalbook.comquora.comdioxol-5-yl(furan-2-yl)methanone, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation). This transformation changes the geometry from tetrahedral to trigonal planar and removes the hydrogen-bond donating ability of the hydroxyl group.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acyl chlorides, or etherification with alkyl halides under basic conditions. These reactions allow for the introduction of a wide range of functional groups, altering the lipophilicity and steric profile of the molecule.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) and subsequently displaced by various nucleophiles to introduce nitrogen, sulfur, or other carbon-based functionalities. For example, reaction with thionyl chloride would produce the corresponding chloride, which could then be reacted with amines to form amino derivatives.

Scaffold diversification is a central concept in combinatorial chemistry, aiming to generate large libraries of related compounds by systematically modifying a core structure. nih.govacs.org By combining modifications of the linker with the functionalization of the furan and benzodioxole rings, a vast chemical space can be explored from the single parent scaffold. cam.ac.uk

Table 3: Potential Modifications of the Methanol (B129727) Linker

Reaction Reagent(s) Product Structure
Oxidation Pyridinium chlorochromate (PCC) Ketone
Esterification Acetyl chloride, pyridine Acetate ester
Etherification Methyl iodide, NaH Methyl ether

| Substitution (via Halide) | 1. SOCl₂ 2. R₂NH | Amine |

Synthesis of Novel Heterocyclic Systems Incorporating the Core Structure

The benzo[d] chemicalbook.comquora.comdioxol-5-yl(furan-2-yl)methanol scaffold can serve as a versatile building block for the synthesis of more complex, fused, or polycyclic heterocyclic systems. nih.govacs.org

Cycloaddition-Based Strategies: As mentioned, the Diels-Alder reaction of the furan moiety with a dienophile generates a 7-oxanorbornene adduct. mdpi.com This adduct can be a stable final product or an intermediate for further transformations. For instance, acid-catalyzed rearrangement or ring-opening of the oxabicycle can lead to highly functionalized cyclohexene or aromatic systems.

Intramolecular Cyclization Reactions: By introducing appropriate functional groups onto either the furan or benzodioxole rings, intramolecular cyclization reactions can be triggered to form new rings. For example, if a carboxylic acid group were introduced at the C6 position of the benzodioxole ring, an intramolecular esterification (lactonization) with the linker's hydroxyl group could potentially form a seven-membered lactone ring, thus creating a novel tricyclic system.

Multicomponent Reactions: The core scaffold can be incorporated into multicomponent reactions (MCRs) to rapidly build molecular complexity. For instance, the hydroxyl group of the linker or a derivative thereof could participate in MCRs like the Ugi or Passerini reactions. Furthermore, furan-2-carbonyl isothiocyanate, derived from the corresponding carboxylic acid, can react with various nitrogen nucleophiles to form a range of new heterocyclic systems, including triazines, pyrimidines, and thiadiazoles. researchgate.net This suggests that oxidation of the title compound to the carboxylic acid, followed by conversion to the isothiocyanate, would open a pathway to a diverse set of novel heterocycles.

Table 4: Strategies for Synthesizing Novel Heterocyclic Systems

Strategy Key Intermediate/Reaction Resulting Heterocyclic System
Diels-Alder Cycloaddition Furan ring + Dienophile (e.g., N-phenylmaleimide) Fused 7-oxanorbornene derivative
Intramolecular Lactonization 6-Carboxy derivative of the core scaffold Fused seven-membered lactone
Addition-Cyclization Furan-2-carbonyl isothiocyanate derivative + Hydrazine Fused thiadiazole or triazine system

Structure Function Relationship Studies: Theoretical and Methodological Perspectives

Correlation of Molecular Structure with Theoretical Reactivity Descriptors

The intrinsic reactivity of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic profiles. Theoretical reactivity descriptors, derived from quantum chemical calculations, offer insights into the electronic characteristics of a molecule and its propensity to engage in chemical reactions. For Benzo[d] nih.govtandfonline.comdioxol-5-yl(furan-2-yl)methanol, these descriptors can be calculated to predict its behavior in a biological environment.

Key theoretical reactivity descriptors for Benzo[d] nih.govtandfonline.comdioxol-5-yl(furan-2-yl)methanol would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. In furan (B31954) and its derivatives, the distribution of these frontier orbitals is key to their chemical behavior and biological interactions. researchgate.netnih.gov

Below is a hypothetical data table of theoretical reactivity descriptors for Benzo[d] nih.govtandfonline.comdioxol-5-yl(furan-2-yl)methanol, based on general principles observed in related structures.

DescriptorPredicted Value (Arbitrary Units)Implication for Reactivity
HOMO Energy HighGood electron-donating ability, potentially at the furan or benzodioxole ring.
LUMO Energy LowGood electron-accepting ability, potentially at sites of lower electron density.
HOMO-LUMO Gap ModerateSuggests a balance between stability and reactivity.
Dipole Moment Moderate to HighIndicates polarity, which can influence solubility and interactions with polar biological targets.
Electron Affinity PositiveSuggests the molecule can accept an electron to form a stable anion.
Ionization Potential ModerateEnergy required to remove an electron, related to the HOMO energy.

These descriptors collectively provide a theoretical fingerprint of the molecule's reactivity, guiding the understanding of its potential metabolic fate and interactions with biological macromolecules.

Computational Approaches to Ligand-Receptor Binding Modes and Interaction Profiles

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. tandfonline.com This technique is instrumental in understanding the binding modes and interaction profiles of compounds like Benzo[d] nih.govtandfonline.comdioxol-5-yl(furan-2-yl)methanol. For benzodioxole derivatives, molecular docking studies have been employed to investigate their binding to various protein targets, including enzymes and receptors. nih.govtandfonline.com

The binding of Benzo[d] nih.govtandfonline.comdioxol-5-yl(furan-2-yl)methanol to a hypothetical receptor active site would be governed by a combination of non-covalent interactions. The benzodioxole and furan rings can participate in several types of interactions:

Hydrogen Bonding: The hydroxyl group of the methanol (B129727) linker is a key hydrogen bond donor and acceptor. The oxygen atoms in the benzodioxole and furan rings can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of both the benzodioxole and furan rings allows for favorable π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The carbon frameworks of both ring systems contribute to hydrophobic interactions with nonpolar residues in the binding site.

π-Cation Interactions: The electron-rich π-systems of the rings can interact favorably with cationic residues like lysine (B10760008) and arginine. tandfonline.com

A hypothetical interaction profile for Benzo[d] nih.govtandfonline.comdioxol-5-yl(furan-2-yl)methanol within a receptor active site is presented in the table below.

Interaction TypePotential Interacting Moieties on the LigandPotential Interacting Amino Acid Residues on the Receptor
Hydrogen Bond (Donor) Methanol -OH groupAspartate, Glutamate, Serine, Threonine
Hydrogen Bond (Acceptor) Methanol -OH, Benzodioxole oxygens, Furan oxygenArginine, Lysine, Histidine, Serine, Threonine
π-π Stacking Benzodioxole ring, Furan ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Benzodioxole and Furan carbon skeletonsAlanine, Valine, Leucine, Isoleucine, Proline, Methionine
π-Cation Interactions Benzodioxole ring, Furan ringLysine, Arginine

The specific combination and geometry of these interactions will determine the binding affinity and selectivity of the compound for a particular biological target. Computational tools can model these interactions to provide a rational basis for its potential biological activity. tandfonline.com

Stereoelectronic Effects on Molecular Recognition and Interaction Profiles

Stereoelectronic effects encompass the influence of a molecule's three-dimensional structure and electronic properties on its reactivity and interactions. For Benzo[d] nih.govtandfonline.comdioxol-5-yl(furan-2-yl)methanol, the relative orientation of the benzodioxole and furan rings, as well as the conformation of the methanol linker, are critical for molecular recognition by a biological receptor.

The presence of a chiral center at the carbon atom of the methanol bridge means that Benzo[d] nih.govtandfonline.comdioxol-5-yl(furan-2-yl)methanol can exist as two enantiomers. These enantiomers will have identical physical properties in an achiral environment but may exhibit significantly different biological activities due to the stereospecific nature of receptor binding sites. One enantiomer may fit snugly into the binding pocket, maximizing favorable interactions, while the other may experience steric clashes or be unable to achieve the optimal orientation for binding.

The electronic nature of the benzodioxole and furan rings also plays a crucial role. The electron-donating nature of the methylenedioxy group on the benzodioxole ring and the electron-rich character of the furan ring influence the molecule's electrostatic potential surface. This surface dictates how the molecule is "seen" by a receptor, guiding its initial approach and orientation. The distribution of partial charges across the molecule will determine the preferred sites for electrostatic interactions, including hydrogen bonding and π-cation interactions.

The interplay of steric and electronic factors can be summarized as follows:

Stereoelectronic FactorInfluence on Molecular Recognition and Interaction
Chirality Enantiomers may exhibit different binding affinities and efficacies due to the three-dimensional arrangement of atoms, leading to stereospecific interactions with the receptor.
Conformational Flexibility The rotational freedom around the single bonds of the methanol linker allows the molecule to adopt different conformations. The lowest energy conformation in solution may not be the bioactive conformation when bound to a receptor.
Aromaticity and π-Electron Distribution The electron-rich nature of the furan and benzodioxole rings makes them suitable for π-π stacking and π-cation interactions, which are important for anchoring the ligand in the binding site.
Electrostatic Potential The distribution of charge across the molecule, influenced by the electronegative oxygen atoms, guides the long-range electrostatic steering towards the receptor's binding site and determines the primary points of electrostatic contact.

Potential Contributions to Advanced Chemical Science Research

Role as a Precursor in Complex Molecule Synthesis

The molecular architecture of Benzo[d] mdpi.combldpharm.comdioxol-5-yl(furan-2-yl)methanol makes it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of medicinal and natural product chemistry. The benzo[d] mdpi.combldpharm.comdioxole group is a common structural feature in numerous natural products and pharmacologically active compounds, including certain alkaloids and synthetic drugs. rsc.org The furan (B31954) ring is also a key component in many bioactive natural products and serves as a versatile synthetic intermediate.

The reactivity of this compound can be targeted at several positions:

The Hydroxyl Group: The secondary alcohol is a prime site for functionalization. It can be oxidized to a ketone, esterified to introduce various side chains, researchgate.net or converted into a leaving group for nucleophilic substitution reactions. These transformations open pathways to a diverse range of derivatives.

The Furan Ring: Furan moieties can participate in a variety of chemical transformations. Notably, they can act as dienes in [4+2] cycloaddition (Diels-Alder) reactions, providing a route to complex bicyclic or polycyclic structures. beilstein-journals.org The ring can also undergo electrophilic substitution or be opened under specific conditions to yield linear compounds.

The Benzodioxole Ring: While generally stable, the aromatic ring of the benzodioxole can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can be used to build more elaborate molecular frameworks.

This multifunctionality allows the compound to serve as a building block in unified synthetic strategies, where slight modifications in the reaction pathways can lead to different classes of complex molecules, such as aporphines, coptisines, and dibenzopyrrocolines. rsc.org Its structure is analogous to intermediates used in the synthesis of analogs for established drugs, highlighting its potential in the development of new therapeutic agents. mdpi.com

Applications in the Design of Chemical Probes for Biological Systems (Theoretical Framework)

The inherent properties of the furan and benzodioxole rings provide a theoretical basis for the application of Benzo[d] mdpi.combldpharm.comdioxol-5-yl(furan-2-yl)methanol derivatives as chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems.

The furan moiety is a key element in this context. It is known that furan rings can react with specific dienophiles in Diels-Alder reactions. This reactivity can be harnessed to design probes that target and label molecules containing furan-reactive partners. beilstein-journals.org A theoretical framework for a probe based on this compound could involve:

Functionalization: Attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the molecule, likely via the hydroxyl group.

Targeting: Utilizing the furan's ability to undergo a [4+2] cycloaddition. This could be used to detect specific biological molecules or processes that involve dienophilic species.

Furthermore, the benzodioxole scaffold has been incorporated into chemosensors. For instance, derivatives have been synthesized to create electrochemical sensors for the detection of heavy metal ions like lead (Pb²⁺). nih.gov By modifying the Benzo[d] mdpi.combldpharm.comdioxol-5-yl(furan-2-yl)methanol structure, it is theoretically plausible to develop new selective probes for various analytes, where the benzodioxole and furan units contribute to the binding and signaling mechanisms.

Exploration in Materials Science for Advanced Functional Molecules (Theoretical Studies)

The rigid, planar, and aromatic nature of the constituent rings in Benzo[d] mdpi.combldpharm.comdioxol-5-yl(furan-2-yl)methanol suggests its potential as a building block for advanced functional materials. Theoretical studies on related benzodioxole and heterocyclic compounds have explored their utility in organic electronics and photophysics.

The key structural features relevant to materials science are:

Aromatic System: The extended π-system across the benzodioxole and furan rings can facilitate charge transport, a crucial property for organic semiconductors.

Planarity: The planarity of the benzodioxole moiety, as observed in crystal structures of similar compounds, allows for efficient molecular packing. ijcmas.com This packing, often involving π-π stacking, is critical for achieving good charge mobility in organic thin-film transistors and other electronic devices.

Functionalization: The hydroxyl group provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures.

Theoretical studies could explore how the electronic properties of this molecule could be tuned by creating oligomers or polymers. By linking units of Benzo[d] mdpi.combldpharm.comdioxol-5-yl(furan-2-yl)methanol, it might be possible to create conjugated materials with interesting optical and electronic properties suitable for applications in light-emitting diodes (OLEDs), photovoltaic cells, or sensors.

Theoretical Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of Benzo[d] mdpi.combldpharm.comdioxol-5-yl(furan-2-yl)methanol is well-suited for participating in several types of non-covalent interactions, making it an interesting candidate for theoretical and experimental studies in this field.

Potential intermolecular interactions include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Crystal structures of related oxime derivatives show that O—H⋯N hydrogen bonds can be a dominant force in forming molecular dimers. nih.gov Similarly, the oxygen atoms in the furan and dioxole rings can act as hydrogen bond acceptors.

C—H⋯O Interactions: Weaker C—H⋯O hydrogen bonds can also play a significant role in stabilizing the crystal lattice, as seen in related benzodioxole structures. ijcmas.comnih.gov

Theoretical modeling could predict how this molecule might self-assemble into higher-order structures like stacks, sheets, or more complex host-guest systems. Understanding these interactions is fundamental to crystal engineering and the design of new materials with tailored properties based on predictable molecular self-organization.

Future Directions and Emerging Research Avenues

Automation and High-Throughput Synthesis Methodologies

The synthesis of complex organic molecules like Benzo[d] mdpi.comresearchgate.netdioxol-5-yl(furan-2-yl)methanol is traditionally a resource-intensive process. Future advancements will heavily lean on automation and high-throughput screening (HTS) to expedite the discovery of efficient and sustainable synthetic routes. HTS allows for the rapid evaluation of a multitude of catalysts, solvents, and reaction conditions, moving beyond traditional one-variable-at-a-time experiments. researchgate.net

For instance, in the synthesis of functionalized furans, HTS has been successfully employed to screen large libraries of commercially available heterogeneous catalysts. mdpi.comresearchgate.net This approach can be directly adapted to optimize the synthesis of the target molecule, which could be formed through reactions such as the addition of a 2-furyl Grignard reagent to piperonal (B3395001). An automated platform could systematically screen various catalysts, ligands, and solvents to maximize yield and minimize byproducts. mdpi.com Research in the reductive etherification of furfural, a related furan (B31954) aldehyde, has demonstrated the power of HTS in identifying promising catalyst systems from a large pool of candidates. mdpi.comresearchgate.net Palladium on charcoal catalysts, for example, have shown high selectivity (up to 77%) and productivity in related transformations. researchgate.net

The data below, derived from high-throughput screening studies on furan derivatives, illustrates the type of information that can be generated to accelerate synthesis optimization.

Table 1: High-Throughput Catalyst Screening for Furan Derivative Synthesis

This table showcases representative data from high-throughput screening of catalysts for the conversion of furfural, a related furan compound. The principles are directly applicable to optimizing the synthesis of Benzo[d] mdpi.comresearchgate.netdioxol-5-yl(furan-2-yl)methanol.

Catalyst Metal Support Material Max. Space Time Yield (mmol/g metal/h) Optimal Temperature (°C) Key Byproducts
Palladium (Pd) Activated Carbon 1125 100 Furfuryl alcohol, 2-Methylfuran
Platinum (Pt) Activated Carbon 305 120 Not specified
Iridium (Ir) Activated Carbon 162 Not specified Not specified
Nickel (Ni) Not specified Lower activity Not specified Not specified
Copper (Cu) Not specified Lower activity Not specified Not specified

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and scale-up. Advanced spectroscopic probes that allow for in situ and real-time monitoring are becoming indispensable tools. mpg.de Techniques such as FlowNMR, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), and Raman spectroscopy enable chemists to observe the formation of intermediates, track reactant consumption, and identify the onset of side reactions without altering the reaction conditions. rsc.orgfu-berlin.deacs.org

For the synthesis of Benzo[d] mdpi.comresearchgate.netdioxol-5-yl(furan-2-yl)methanol, particularly if a Grignard reaction is employed, real-time monitoring is vital for safety and efficiency. researchgate.net FTIR and Near-Infrared (NIR) spectroscopy can be used to detect the initiation of the highly exothermic Grignard reaction and monitor the concentration of the reactive Grignard reagent, thereby preventing its accumulation and ensuring a controlled reaction. researchgate.net Other techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) offer rapid, direct analysis of the reaction mixture with minimal sample preparation, providing real-time molecular weight information of reactants, intermediates, and products. shimadzu.comresearchgate.net

Table 2: Comparison of Spectroscopic Probes for Real-time Reaction Monitoring

This table outlines various advanced spectroscopic techniques that can be applied to monitor the synthesis of Benzo[d] mdpi.comresearchgate.netdioxol-5-yl(furan-2-yl)methanol in real-time.

Spectroscopic Technique Principle Information Obtained Advantages Limitations
FlowNMR Spectroscopy Nuclear Magnetic Resonance Structural information, quantification of species Non-invasive, detailed structural data Requires specialized equipment, potential flow effects on spectra
ATR-FTIR Spectroscopy Infrared Absorption Functional group changes, concentration profiles Widely applicable, robust probes available Limited to liquid phase, probe can be fouled
Raman Spectroscopy Inelastic light scattering Molecular vibrations, suitable for solids and liquids Non-invasive options, good for aqueous systems Fluorescence interference can be an issue
Mass Spectrometry (e.g., PESI) Mass-to-charge ratio Molecular weight of components, reaction progress High sensitivity and specificity, rapid analysis Destructive sampling, quantification can be complex
UV/Vis Spectroscopy Electronic transitions Concentration of chromophoric species Simple, low cost Lacks detailed structural information, limited to UV-active species

Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. nih.govnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. researchgate.netucla.edu

Table 3: Applications of AI/ML in the Chemistry of Benzo[d] mdpi.comresearchgate.netdioxol-5-yl(furan-2-yl)methanol

This table summarizes how different AI and ML approaches can be applied to the synthesis and discovery related to the target compound.

AI/ML Application Description Potential Impact on Research
Retrosynthesis Prediction AI algorithms analyze the target molecule and propose synthetic routes by working backward to simpler starting materials. nih.govarxiv.org Accelerates the identification of efficient and cost-effective synthesis plans. grace.com
Reaction Outcome & Yield Prediction ML models are trained on reaction data to predict the major product and potential yield of a reaction under specific conditions. ucla.educhemrxiv.org Reduces trial-and-error experimentation; guides chemists toward high-yield conditions. rjptonline.org
De Novo Molecular Design Generative models create novel molecular structures based on a set of desired properties. Enables the discovery of new derivatives of the target compound with optimized characteristics.
Catalyst and Reagent Recommendation AI systems suggest the best catalysts, solvents, or reagents for a specific chemical transformation. nih.gov Optimizes reaction efficiency and selectivity based on learned chemical knowledge.

Integration of Theoretical and Experimental Methodologies for Comprehensive Understanding

The synergy between theoretical calculations and experimental work provides a much deeper understanding of molecular structure, reactivity, and reaction mechanisms than either approach could alone. Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. nih.gov

For furan-containing molecules like Benzo[d] mdpi.comresearchgate.netdioxol-5-yl(furan-2-yl)methanol, DFT calculations can predict geometries, vibrational frequencies (correlating with IR spectra), and NMR chemical shifts, aiding in the structural confirmation of the synthesized compound. nih.gov More importantly, DFT can be used to model entire reaction pathways, calculating the energies of transition states and intermediates. pku.edu.cn This allows researchers to elucidate reaction mechanisms, understand why certain products are favored, and rationally design better catalysts. rsc.orgresearchgate.net For example, studies on furan derivatives have used DFT to understand their reactivity in cycloaddition reactions and their interaction with catalyst surfaces. pku.edu.cnmdpi.comnih.gov

By combining DFT predictions with experimental data from kinetics studies (obtained via real-time monitoring) and product analysis, a comprehensive picture of the chemical process can be constructed. This integrated approach allows for the validation of theoretical models and provides a predictive framework for designing new experiments and improving synthetic strategies. researchgate.net

Table 4: Synergies of Integrating Theoretical and Experimental Methods for Furan Chemistry

This table highlights how the combination of computational and experimental techniques can provide a holistic understanding of compounds like Benzo[d] mdpi.comresearchgate.netdioxol-5-yl(furan-2-yl)methanol.

Area of Investigation Experimental Method Theoretical Method (e.g., DFT) Combined Insight
Molecular Structure Confirmation X-ray Diffraction, NMR, IR Spectroscopy Geometry Optimization, NMR/IR Spectra Prediction Unambiguous structural assignment and validation of computational accuracy. nih.gov
Reaction Mechanism Elucidation Real-time Spectroscopic Monitoring, Kinetic Studies Transition State Searching, Reaction Energy Profiles Identification of key intermediates and rate-determining steps; understanding selectivity. pku.edu.cnresearchgate.net
Catalyst Design High-Throughput Screening, Product Yield Analysis Adsorption Energy Calculations, Electronic Structure Analysis Rational design of more efficient and selective catalysts by understanding substrate-catalyst interactions. rsc.orgmdpi.com
Reactivity Prediction Competitive Reaction Experiments Fukui Functions, Molecular Electrostatic Potential Predicting the most reactive sites on the molecule to guide synthetic strategy. mdpi.com

Q & A

Q. What protocols ensure reproducibility in benzodioxole-furan hybrid syntheses?

  • Answer : Strict adherence to:
  • Dry solvent systems (e.g., anhydrous THF) to prevent hydrolysis.
  • Catalyst pre-activation (e.g., degassing with N₂ for Pd catalysts) .
  • Detailed reporting of NMR shifts (e.g., referencing TMS) for cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.